haplophytin A

Description

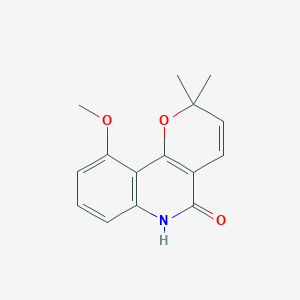

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H15NO3 |

|---|---|

Molecular Weight |

257.28 g/mol |

IUPAC Name |

10-methoxy-2,2-dimethyl-6H-pyrano[3,2-c]quinolin-5-one |

InChI |

InChI=1S/C15H15NO3/c1-15(2)8-7-9-13(19-15)12-10(16-14(9)17)5-4-6-11(12)18-3/h4-8H,1-3H3,(H,16,17) |

InChI Key |

SMAYXCAPAZDLBX-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C=CC2=C(O1)C3=C(C=CC=C3OC)NC2=O)C |

Synonyms |

10-methoxy-2,2-dimethyl-2,6-dihydropyrano(3,2-c)quinolin-5-one haplophytin A haplophytin-A |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Identification of Plant Sources of Haplophytin A

This compound has been identified in plants belonging to the genus Haplophyllum and the genus Haplophyton.

Haplophyllum acutifolium as a Primary Origin

Haplophyllum acutifolium (DC.) G. Don is recognized as a primary source of this compound. This novel quinoline (B57606) alkaloid was isolated from Haplophyllum acutifolium. nih.govdaneshyari.com Phytochemical investigations of Haplophyllum acutifolium have led to the isolation of this compound along with other known constituents such as flindersine (B191242) and kusunokinin. herbmedpharmacol.com

Other Haplophyllum Species and Related Genera as Potential Sources

While Haplophyllum acutifolium is a notable source, other species within the Haplophyllum genus have also been studied for their alkaloid content. The genus Haplophyllum comprises about 133 species, mainly found in the Mediterranean region, Western Asia, and extending to Siberia. researchgate.netacgpubs.org These species are known to contain a variety of secondary metabolites, including alkaloids. researchgate.net Although this compound is specifically linked to H. acutifolium in several studies, the phytochemical diversity within the Haplophyllum genus suggests the potential for its presence in other species, or closely related compounds.

The genus Haplophyton, belonging to the family Apocynaceae, is also known to contain alkaloids, including haplophytine (B1203588) (which is a different compound from this compound). wikipedia.orgacs.org Haplophyton cimicidum is a species within this genus that has been studied for its insecticidal alkaloids. acs.orga-star.edu.sg While haplophytine has been isolated from Haplophyton cimicidum, this compound, a quinoline alkaloid, is primarily associated with the Haplophyllum genus (Rutaceae). nih.govdaneshyari.com This highlights the importance of distinguishing between compounds with similar names found in different plant genera.

Classical Extraction and Purification Techniques

The isolation of natural compounds like this compound typically involves classical extraction and purification techniques to separate the target compound from the complex plant matrix.

Solvent-Based Extraction Approaches

Solvent-based extraction is a fundamental step in isolating alkaloids from plant material. The choice of solvent depends on the polarity of the target compound. For alkaloids, organic solvents are commonly employed. While specific details regarding the solvent extraction of this compound from Haplophyllum acutifolium are not extensively detailed in the provided snippets, general methods for alkaloid extraction from Haplophyllum species often involve methanol (B129727) or methanol-chloroform mixtures. acgpubs.orgiium.edu.my For instance, dried and powdered plant material can be extracted with methanol. iium.edu.my Acid-base extraction methods are also frequently used in the isolation of alkaloids, involving partitioning between organic and aqueous phases at different pH levels. iium.edu.my

Chromatographic Separation Strategies

Chromatographic techniques are essential for the purification of this compound from crude plant extracts. Column chromatography is a widely used method for separating compounds based on their differential partitioning between a stationary phase and a mobile phase. Silica gel column chromatography is a common approach in the isolation of alkaloids from Haplophyllum species. iium.edu.my Elution is typically performed using solvent mixtures of increasing polarity to separate compounds. For example, mixtures of hexane (B92381) and ethyl acetate (B1210297), followed by ethyl acetate and methanol, have been used in the chromatographic purification of alkaloids from related plant species. iium.edu.my Thin-layer chromatography (TLC) is also employed for monitoring the separation process and for qualitative characterization of extracts. researchgate.net

Advanced Methodologies for this compound Isolation

While classical methods are foundational, advanced methodologies can enhance the efficiency and yield of natural product isolation. Although the provided information does not detail advanced isolation techniques specifically for this compound, modern approaches in natural product chemistry often include techniques such as high-speed countercurrent chromatography (HSCCC), centrifugal partition chromatography (CPC), and various hyphenated chromatographic techniques. These methods offer advantages in terms of speed, resolution, and sample capacity compared to traditional column chromatography. The application of such advanced techniques could potentially improve the isolation process for this compound.

| Plant Source | Compound Isolated | Extraction Solvent(s) | Purification Method(s) |

| Haplophyllum acutifolium | This compound, Flindersine, Kusunokinin | Methanol | Not specified in detail, likely involves chromatography |

| Haplophyllum buxbaumii | Alkaloids, Lignans | Not specified | Not specified |

| Haplophyllum suaveolens | Flindersine, γ-fagarine, Kokusaginine, Haplophylline | Not specified | Not specified |

| Haplophyllum tuberculatum | Tuberine, Tubacetine, Tubasenicine, etc. | Methanol | Chromatography (TLC mentioned for characterization) researchgate.net |

| Maclurodendron porteri (for Haplophytin B) | Haplophytin B | Methanol | Acid-base extraction, Silica gel column chromatography iium.edu.my |

Countercurrent Chromatography Applications

Countercurrent Chromatography (CCC), also known as high-speed counter-current chromatography (HSCCC), is a liquid-liquid partition chromatography technique widely used for the separation and purification of natural products aocs.orgmdpi.comnih.gov. A key advantage of CCC is the absence of a solid support matrix, which minimizes irreversible adsorption and sample loss, leading to high sample recovery mdpi.comnih.gov. The separation is based on the differential distribution of analytes between two immiscible liquid phases aocs.org.

While specific detailed research findings on the isolation of this compound solely by CCC were not extensively found in the immediate search results, CCC is a well-established method for isolating alkaloids and other natural compounds from plant extracts mdpi.comnih.gov. The selection of an appropriate biphasic solvent system is crucial for successful CCC separation, depending on the polarity of the target analyte aocs.org. Semi-preparative CCC systems can handle sample loads of approximately 500 mg using 100-500 mL of solvent aocs.org.

Preparative HPLC Techniques

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is another fundamental technique for the isolation and purification of natural products from complex mixtures shimadzu.comslintec.lknih.gov. It is particularly useful for obtaining target compounds with high purity for further analysis or application shimadzu.com. Prep-HPLC can be performed in various modes, including reversed-phase, which is commonly used for purifying a wide range of natural products nih.gov.

The process typically involves injecting a sample onto a preparative column and separating the components based on their interactions with the stationary and mobile phases shimadzu.comnih.gov. Fractions containing the target compound are collected, and their purity can be confirmed by analytical HPLC or other spectroscopic methods shimadzu.comwiley.com. Prep-HPLC systems are designed for higher sample loads compared to analytical HPLC, allowing for the isolation of milligram to gram quantities of compounds slintec.lk.

Structural Elucidation and Advanced Characterization Techniques

Comprehensive Spectroscopic Methodologies for Structure Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., HMBC)

NMR spectroscopy is a primary tool for determining the structure of organic compounds like haplophytin A. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are utilized. Analysis of 1H and 13C NMR spectra provides information on the number and types of hydrogen and carbon atoms, as well as their chemical environments.

Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy are particularly valuable. HMBC experiments reveal correlations between protons and carbon atoms that are separated by two or three bonds, helping to establish the connectivity between different parts of the molecule. This is essential for piecing together the carbon skeleton and the arrangement of functional groups. Studies on related compounds, such as haplophytin B, have also utilized HMBC and HMQC (Heteronuclear Multiple Quantum Correlation) to confirm structural assignments and the positions of groups like methyl and methoxyl groups.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which is crucial for determining its molecular formula and identifying key structural fragments. Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) can provide accurate mass measurements, allowing for the precise determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can offer insights into the substructures present within the molecule. Predicted collision cross-section values can also be computed for different adducts, aiding in identification and characterization.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by analyzing the vibrational modes of the molecule. Characteristic absorption bands in the IR spectrum correspond to specific bonds and functional groups, such as carbonyl (C=O) stretches, C-H stretches, and C-N stretches.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated systems and chromophores. The UV-Vis spectrum of this compound shows absorption maxima (λmax) at specific wavelengths, which can be indicative of the presence of aromatic rings, double bonds, or other conjugated systems within the quinoline (B57606) alkaloid structure. For instance, UV/Vis data for haplophytin B showed λmax at 231, 249, and 319 nm in methanol (B129727).

Stereochemical Assignment Approaches

Determining the three-dimensional arrangement of atoms, or stereochemistry, is a critical aspect of the complete structural elucidation of this compound, especially given the potential presence of chiral centers.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are employed to determine the absolute configuration of chiral molecules. ECD measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting ECD spectrum, with its characteristic Cotton effects (positive or negative peaks at specific wavelengths), can be compared to calculated ECD spectra for different possible stereoisomers to assign the absolute configuration. While specific ECD data for this compound were not found in the search results, this technique is commonly used for stereochemical assignment of complex natural products.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is a powerful technique that can provide a definitive three-dimensional structure of a crystalline compound, including the absolute configuration of chiral centers, provided that suitable single crystals can be obtained. By analyzing the diffraction pattern produced when X-rays interact with the electron cloud of the crystal, the electron density can be mapped, revealing the positions of atoms and their connectivity. X-ray crystallography has been used to confirm the relative stereochemistry of related synthetic intermediates in studies aiming towards the synthesis of haplophytine (B1203588). The ability to obtain diffraction-quality crystals is a prerequisite for this technique.

This compound is a complex dimeric indole (B1671886) alkaloid. Studies into its conformational analysis have primarily utilized techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy to understand its three-dimensional structure and the spatial arrangement of its atoms. Conformational analysis is crucial for understanding how a molecule's shape influences its properties and interactions.

Detailed analysis of the crystal structure provided insights into the puckering of individual rings within the complex framework of this compound. For instance, the tetrahydrocarbazole system, comprising rings A, B, and C, showed slight puckering in ring A. The deviations from planarity in ring A were noted and compared to those in related compounds. The orientation of substituents, such as methoxyl groups, relative to the ring planes was also described, indicating they were bent in opposite directions away from the mean plane of ring A.

The complexity of this compound's structure, with its multiple fused rings and stereocenters, suggests that it can adopt various conformations. Understanding these conformations is essential for comprehending its physical and chemical properties.

While specific detailed data tables showing bond lengths, angles, or torsional angles directly from conformational analysis studies of this compound were not extensively detailed in the provided search snippets, the X-ray analysis study did mention providing such data and best least squares planes for rings. In a full scientific article, these would typically be presented in tables.

Example of potential data that would be presented in tables (based on descriptions in search results):

| Ring System | Feature | Observation/Value | Source Method |

| Tetrahydrocarbazole | Ring A Puckering | Slightly puckered (max deviation 0.04 Å) | X-ray Analysis |

| Ring A | Methoxyl Groups | Bent in opposite directions from mean plane | X-ray Analysis |

| (Various Rings) | Bond Lengths | Specific values (details not in snippet) | X-ray Analysis |

| (Various Rings) | Bond Angles | Specific values (details not in snippet) | X-ray Analysis |

Further conformational analysis using computational methods, such as molecular dynamics simulations, could provide a more complete picture of the conformational landscape of this compound in different environments, although specific studies focused solely on this compound were not detailed in the search results.

Biosynthesis and Metabolic Pathways

Proposed Biosynthetic Precursors of Haplophytin A

Based on the structural complexity of this compound, which is a heterodimer, proposed biosynthetic pathways suggest the involvement of two distinct monomeric indole (B1671886) alkaloid units. Research indicates that this compound is likely assembled from an aspidospermane-type monomer and a canthinone-type nucleus, connected via a C-10–C-3 linkage. Specifically, studies suggest that a precursor related to aspidophytine, which is also obtained from the acidic degradation of haplophytine (B1203588), serves as one key building block. The other proposed precursor is a canthinone-type component, sometimes occurring as a quinolinone derivative. The coupling of these two units is a crucial step in the proposed biosynthetic route. Canthin-6-one alkaloids themselves are believed to originate from tryptophan.

Putative Enzymatic Mechanisms and Key Intermediates

The enzymatic mechanisms involved in the biosynthesis of this compound are not yet fully characterized, but proposed pathways involve several key transformations and intermediates. The coupling of the aspidospermane and canthinone-type precursors is thought to occur through a series of enzymatic reactions. One proposed mechanism involves an oxidative skeletal rearrangement of a precursor possessing a 1,2-diaminoethene moiety. This rearrangement is crucial for constructing the unique left-hand framework of this compound, which includes a diazabicyclo[3.3.1]nonane skeleton.

Studies on synthetic approaches to haplophytine have explored biomimetic strategies, providing insights into possible enzymatic steps. For instance, oxidative coupling reactions between indole and phenol (B47542) derivatives have been investigated as potential enzymatic mimics for constructing similar complex structures found in related alkaloids. The formation of the left-hand bicyclo[3.3.1] skeleton is proposed to occur late in the biosynthesis, following the coupling of units like canthiphytine and an acid-mediated degradation product of haplophytine. This coupling is hypothesized to afford polycyclic intermediates before the final oxidation and rearrangement steps leading to this compound.

Investigation of In Vivo this compound Biotransformation

Investigations into the in vivo biotransformation of this compound and its intermediates are challenging but provide valuable information about the natural pathway. While detailed studies specifically on the in vivo biotransformation of this compound in Haplophyton cimicidum are limited in the provided search results, research on the biotransformation of other natural products and intermediates in engineered systems offers relevant methodologies. For example, studies have investigated the in vivo biotransformation of intermediates in engineered Saccharomyces cerevisiae to understand dimerization mechanisms and the roles of enzymes like cytochrome P450 oxygenases and flavin-containing monooxygenases in alkaloid biosynthesis. Such approaches could potentially be applied to study this compound biotransformation by feeding labeled precursors to the plant or using engineered systems expressing relevant plant enzymes.

Pathway Engineering and Biotechnological Production Strategies

Given the structural complexity and potential biological activities of this compound, pathway engineering and biotechnological production strategies are areas of interest for potentially producing this compound more efficiently or generating analogs. While the complete biosynthetic pathway and the enzymes involved in this compound production in Haplophyton cimicidum are not fully elucidated, understanding these steps is crucial for metabolic engineering.

Biotechnological approaches for producing complex natural products often involve reconstituting biosynthetic pathways in heterologous hosts like bacteria, yeast, or plants. This requires identifying the genes encoding the biosynthetic enzymes, cloning them, and expressing them in a suitable host organism. For this compound, this would involve identifying the genes responsible for synthesizing the aspidospermane and canthinone-type precursors, the enzymes catalyzing their coupling, and those involved in the subsequent rearrangements and modifications.

Current research in pathway engineering for other complex molecules highlights strategies such as optimizing enzyme expression, blocking competing pathways, and introducing genetic modifications to enhance product yield or produce novel derivatives. The total synthesis of haplophytine has been achieved through convergent synthetic strategies, demonstrating the chemical feasibility of coupling the two main structural units. These synthetic routes, while not direct mimics of the natural biosynthesis, can inform biotechnological approaches by identifying key bond formations and potential enzymatic targets. The development of efficient coupling methods is indispensable for both chemical synthesis and potential biotechnological production of dimeric indole alkaloids.

Total Synthesis and Synthetic Methodologies

Retrosynthetic Analysis and Strategic Disconnections of Haplophytin A

Retrosynthetic analysis of this compound typically involves identifying key disconnections that simplify the complex dimeric structure into more manageable precursor fragments wikipedia.orgfiveable.me. Given its composition from two distinct indole-derived units, a common strategy is to disconnect the bond(s) linking these two domains. Early retrosynthetic approaches often considered disconnecting the molecule into a "left" and a "right" half, corresponding to the diazabicyclo[3.3.1]nonane and hexacyclic aspidosperma segments, respectively researchgate.netresearchgate.net. Strategic disconnections have focused on bonds whose formation can be achieved through reliable and stereoselective reactions, such as carbon-carbon bonds formed via coupling reactions or cyclizations researchgate.netsciencenet.cncapes.gov.br. The complexity of the molecule necessitates careful planning to control the formation of multiple contiguous stereocenters and the construction of highly fused ring systems acs.orgresearchgate.net.

Table: Retrosynthetic Disconnections in this compound Synthesis

| Disconnection Type | Bonds Cleaved | Strategic Goal |

| Inter-domain Coupling | Bond(s) linking the two indole (B1671886) units | Simplification into two complex monomers |

| Cyclization Reactions | Bonds formed during ring closures | Construction of polycyclic frameworks |

| Functional Group Interconversion | Transformation of functional groups to enable subsequent reactions | Introduction or manipulation of reactive handles |

Development of Convergent and Linear Synthetic Routes

Several successful total syntheses of this compound have employed convergent strategies, coupling advanced intermediates representing the "left" and "right" domains researchgate.netsciencenet.cnresearchgate.netresearchgate.netjst.go.jp. This strategy addresses the complexity of the molecule by breaking it down into smaller, more manageable synthetic targets that can be pursued simultaneously jst.go.jp. For example, a bioinspired convergent total synthesis described the direct coupling of the two segments via a silver salt-mediated Friedel-Crafts reaction researchgate.netresearchgate.net. Some initial syntheses, however, were more linear in nature, constructing one unit and then building the second unit upon it jst.go.jp. The choice between convergent and linear approaches is often dictated by the stability of intermediates, the availability of starting materials, and the efficiency of key coupling reactions fiveable.me.

Exploration of Key Stereoselective and Chemoselective Transformations

The synthesis of this compound requires precise control over stereochemistry and chemoselectivity to navigate the formation of multiple chiral centers and distinct functional groups nih.govsci-hub.ruresearchgate.net. Various key transformations have been developed and optimized to achieve this control.

Asymmetric Synthesis Approaches

Asymmetric synthesis plays a crucial role in establishing the correct absolute and relative stereochemistry in this compound sci-hub.ruresearchgate.netbeilstein-journals.org. Approaches have included the use of chiral auxiliaries, asymmetric catalysis, and starting materials derived from chiral pools acs.orgcapes.gov.brnih.gov. For instance, enantioselective reactions have been developed for constructing key chiral centers within the aspidosperma or diazabicyclo[3.3.1]nonane frameworks acs.orgresearchgate.netorkg.org. Examples include asymmetric allylic alkylation catalyzed by palladium and enantioselective cyclization reactions orkg.orgnih.gov. The development of efficient asymmetric methods is critical for accessing a single enantiomer of the natural product with high purity researchgate.netcapes.gov.br.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed coupling reactions have been extensively utilized for forming critical carbon-carbon and carbon-heteroatom bonds in the synthesis of this compound nih.govresearchgate.neteie.grmdpi.com. These reactions offer powerful methods for selectively joining complex molecular fragments eie.grmdpi.com. Suzuki-Miyaura coupling has been employed to connect different segments of the molecule researchgate.netsciencenet.cncapes.gov.br. Palladium-catalyzed cross-coupling reactions, in general, have proven valuable for assembling the intricate carbon framework nih.govacs.orgsciencenet.cn. Silver-mediated coupling reactions have also been reported as a means to link the two main indole units in a convergent approach researchgate.netresearchgate.netjst.go.jp. These methods require careful optimization of catalyst, ligands, and reaction conditions to achieve high efficiency and selectivity in the presence of various functional groups sciencenet.cnjst.go.jp.

Radical Cyclization Strategies

Radical cyclization strategies have been explored as a means to construct some of the cyclic systems present in this compound researchgate.netcapes.gov.brbeilstein-journals.orgpku.edu.cn. Radical reactions can be powerful for forming challenging carbon-carbon bonds and constructing cyclic structures under relatively mild conditions beilstein-journals.orgpku.edu.cn. While specific details regarding radical cyclizations in reported total syntheses of this compound are embedded within broader synthetic schemes, the general utility of radical cyclization in the synthesis of complex alkaloids is well-established beilstein-journals.orgpku.edu.cn. These strategies often involve the generation of a radical species that then undergoes intramolecular attack on a suitable functional group, leading to ring formation beilstein-journals.orgpku.edu.cn.

Challenges and Innovations in this compound Total Synthesis

The total synthesis of this compound is considered a formidable task due to its structural complexity, which includes a highly fused left-hand framework and a challenging quaternary carbon center at the bridgehead position linking the two main units researchgate.netresearchgate.netresearchgate.net. This linkage and the construction of the congested carbon-carbon bond joining the left- and right-hand sides of the molecule have been identified as particularly difficult aspects a-star.edu.sgresearchgate.net.

Early attempts at synthesizing this compound by prominent research groups faced numerous difficulties organic-chemistry.org. The molecule's complexity necessitates the development of new synthetic strategies and methodologies to effectively emulate its natural biosynthesis a-star.edu.sg.

Key challenges encountered in the synthesis of this compound include:

Construction of the Quaternary Carbon Center: Forming the sterically hindered quaternary carbon at the bridgehead position is a major hurdle researchgate.netresearchgate.netresearchgate.net.

Linking the Two Molecular Units: Efficiently coupling the distinct left- and right-hand segments of the molecule is critical and challenging researchgate.net.

Formation of the Highly Fused Ring System: Synthesizing the complex, multi-ring structure of the left-hand domain requires precise control over multiple reaction steps researchgate.netresearchgate.net.

Chemoselectivity and Steric Repulsion: Achieving selective reactions and overcoming steric hindrance are persistent problems in the synthesis of dimeric indole alkaloids like this compound researchgate.net.

Convergent Synthesis: Developing convergent strategies that efficiently bring together advanced intermediates remains difficult for such complex molecules researchgate.netresearchgate.net.

Despite these challenges, significant innovations have led to successful total syntheses of this compound. The first total synthesis was reported by Fukuyama, Tokuyama, and colleagues, followed shortly by a second total synthesis by the research group of Nicolaou and Chen researchgate.netresearchgate.netorganic-chemistry.orgacs.org. These achievements marked the culmination of decades of effort a-star.edu.sgresearchgate.net.

Innovative strategies employed in the total synthesis include:

Oxidative Coupling Reactions: Hypervalent iodine-mediated oxidative coupling has been utilized as a key step a-star.edu.sgresearchgate.netcapes.gov.br.

Skeletal Rearrangements: Innovative internal skeletal rearrangements, such as the semi-pinacol type oxidative rearrangement, have been developed to construct challenging parts of the molecule a-star.edu.sgresearchgate.netcapes.gov.br.

Transition Metal-Catalyzed Reactions: Suzuki-Miyaura coupling and palladium-catalyzed reactions have played a role in assembling the molecular framework figshare.comresearchgate.net.

Radical Cyclization: Free radical cyclization has been employed to form rings within the structure a-star.edu.sgresearchgate.net.

Bioinspired Approaches: Considering the biosynthetic pathway has provided hints for synthetic strategies, particularly for the formation of the highly fused left-hand framework researchgate.netresearchgate.net. A bioinspired convergent synthesis involving a silver-mediated Friedel-Crafts reaction has also been reported researchgate.net.

The total synthesis often requires a substantial number of steps, highlighting the complexity. For instance, one synthesis involved 33 steps with a final product yield of 0.035%, illustrating the difficulty in constructing complex natural products from simpler precursors a-star.edu.sg.

Data on specific yields and conditions for each step in the various total syntheses are extensive and detailed in the primary literature. However, a summary of key reaction types and their role in addressing synthetic challenges can be presented.

Summary of Innovative Synthetic Strategies for this compound

| Strategy | Purpose in this compound Synthesis | Example Reagents/Methods Mentioned |

| Oxidative Coupling | Linking molecular units, forming challenging bonds. | Hypervalent iodine a-star.edu.sgresearchgate.netcapes.gov.br, Silver-mediated Friedel-Crafts researchgate.net. |

| Skeletal Rearrangement | Constructing complex ring systems, forming key structural features. | Peroxide-carboxylic acid induced rearrangement a-star.edu.sg, Semi-pinacol type researchgate.netcapes.gov.br. |

| Transition Metal Catalysis | Carbon-carbon bond formation, coupling fragments. | Asymmetric ruthenium catalyst a-star.edu.sg, Suzuki-Miyaura coupling researchgate.netcapes.gov.br, Palladium catalysis figshare.com. |

| Radical Cyclization | Ring formation. | Free radical cyclization a-star.edu.sgresearchgate.net. |

| Bioinspired Synthesis | Guiding the strategic design, particularly for complex substructures. | Mimicking biosynthetic pathways researchgate.netresearchgate.net. |

This table summarizes some of the key innovative strategies and their applications in tackling the synthetic challenges of this compound.

The successful total syntheses of this compound represent significant achievements in organic chemistry, demonstrating the power of innovative synthetic methodologies to construct highly complex natural products researchgate.netorganic-chemistry.org.

Chemical Modifications and Analogue Design

Semisynthesis of Haplophytin A Derivatives

Semisynthesis, the process of using a naturally occurring compound as a starting material for chemical modifications, is a common strategy for generating novel derivatives with improved efficacy, selectivity, or pharmacokinetic profiles. For a molecule as structurally intricate as this compound, with its numerous functional groups and stereocenters, semisynthesis would offer a more practical approach to analogue generation than total synthesis for each new compound.

Future research in this area would likely focus on targeting specific functional groups within the this compound scaffold. Potential modifications could include:

Esterification or amidation of any carboxylic acid or alcohol moieties.

Alkylation or acylation of amine functionalities.

Modification of the aromatic rings through electrophilic or nucleophilic substitution reactions.

These modifications would allow for the systematic exploration of how different substituents at various positions on the molecule influence its biological activity.

Rational Design and Synthesis of Structural Analogues

Rational drug design involves the creation of new molecules with a specific biological target in mind. This approach relies on an understanding of the three-dimensional structure of the target and the molecular interactions that govern binding. In the absence of a known biological target for this compound, initial analogue design would likely be guided by principles of structural simplification and diversification.

Generating scaffold diversity is crucial for exploring new chemical space and identifying novel pharmacophores. For this compound, this could involve:

Simplification of the complex ring system: Synthesizing analogues that retain key structural motifs but possess a less intricate polycyclic framework could lead to compounds that are easier to synthesize and may have improved drug-like properties.

Isosteric replacements: Replacing certain atoms or groups of atoms with others that have similar physical or chemical properties to probe the importance of specific electronic or steric features.

Once a biological activity is identified, derivatization efforts would focus on modulating the pharmacological profile of this compound. Pre-clinical studies would guide these modifications, with the aim of improving:

Potency: Increasing the affinity of the compound for its biological target.

Selectivity: Reducing off-target effects by designing analogues that interact more specifically with the desired target.

Pharmacokinetic properties: Modifying the molecule to improve its absorption, distribution, metabolism, and excretion (ADME) profile.

Structure-Activity Relationship (SAR) Studies of this compound and Its Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound relates to its biological activity. A systematic SAR campaign for this compound and its analogues would be essential for identifying the key structural features responsible for its effects.

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Through the synthesis and biological evaluation of a library of this compound analogues, researchers could begin to identify the key pharmacophoric elements. This would involve determining which functional groups and structural motifs are essential for activity and which can be modified or removed.

By systematically altering the structure of this compound and measuring the corresponding changes in biological activity in pre-clinical models, a quantitative structure-activity relationship (QSAR) could be developed. This would involve correlating specific physicochemical properties (e.g., lipophilicity, electronic effects, steric parameters) of the analogues with their observed biological effects. Such a model would be invaluable for the rational design of more potent and selective second-generation compounds.

Biological Activities and Molecular Mechanisms

In Vitro Cellular Activity Studies of Haplophytin A

Research has demonstrated that this compound exhibits significant in vitro cellular activity, primarily through the induction of apoptosis in various cell lines, including human promyelocytic leukemia HL-60 cells nih.govresearchgate.net.

Apoptosis Induction in Leukemic Cell Lines (e.g., HL-60 cells)

This compound has been shown to induce classical features of apoptosis in human promyelocytic leukemia HL-60 cells nih.govresearchgate.net. Treatment with this compound at a concentration of 50 µM resulted in observable apoptotic characteristics nih.govresearchgate.net. This suggests a potential therapeutic role for this compound in leukemia due to its potent apoptotic activity nih.gov.

Analysis of DNA Fragmentation and Ladder Formation

A hallmark of apoptosis is the fragmentation of genomic DNA into nucleosomal units, which appears as a ladder pattern when analyzed by gel electrophoresis nih.govmdpi.com. Studies on this compound have shown that treatment of HL-60 cells with the compound induces both DNA fragmentation and the formation of DNA ladders, confirming the activation of the apoptotic pathway nih.govdaneshyari.comresearchgate.net.

Detailed Molecular Mechanisms of Action

The molecular mechanisms by which this compound induces apoptosis have been investigated, revealing its involvement in the activation of caspase cascades and the formation of the death-inducing signaling complex (DISC) nih.govresearchgate.net.

Caspase Cascade Activation (Caspase-3, -8, -9)

Caspases are a family of cysteine proteases that play a critical role in the execution phase of apoptosis mdpi.com. This compound has been shown to trigger the activation of multiple caspases, including caspase-8, caspase-9, and caspase-3, in HL-60 cells nih.govdaneshyari.com. The activation of these initiator and effector caspases is crucial for dismantling the cell during apoptosis mdpi.com. Additionally, this compound treatment led to the cleavage of poly (ADP-ribose) polymerase (PARP), a known substrate of activated caspase-3 nih.gov. Knockdown of caspase-8 using siRNA was found to inhibit the activation of caspase-9 and caspase-3, as well as subsequent DNA fragmentation induced by this compound, indicating a key role for caspase-8 in the apoptotic pathway initiated by this compound nih.govresearchgate.net.

A summary of caspase activation by this compound in HL-60 cells is presented in the table below:

| Caspase | Activation by this compound |

| Caspase-3 | Yes |

| Caspase-8 | Yes |

| Caspase-9 | Yes |

Formation of Death-Inducing Signaling Complex (DISC)

The extrinsic apoptotic pathway is initiated by the binding of ligands to death receptors on the cell surface, leading to the formation of the death-inducing signaling complex (DISC) taylorandfrancis.comwikipedia.org. The DISC is a multiprotein complex that typically includes the death receptor, an adaptor protein like FADD, and procaspase-8 taylorandfrancis.comwikipedia.org. Formation of the DISC facilitates the autoactivation of procaspase-8 into active caspase-8 taylorandfrancis.comwikipedia.org. Research indicates that this compound induces the formation of the DISC in HL-60 cells, which subsequently leads to the activation of caspase-8 nih.govresearchgate.net. This suggests that this compound primarily initiates apoptosis through the death receptor-mediated extrinsic pathway nih.govresearchgate.net. The activation of caspase-8 then links the extrinsic pathway to the intrinsic, mitochondria-mediated pathway through the cleavage of Bid to tBid nih.gov.

Linking Extrinsic and Intrinsic Apoptotic Pathways (e.g., tBid, Mitochondrial Membrane Potential, Cytochrome c Release, Bcl-2 Family Modulation)

This compound has been shown to induce apoptosis in human promyelocytic leukemia HL-60 cells. nih.gov This process involves the activation of caspases, including caspase-8, -9, and -3, and the cleavage of poly (ADP-ribose) polymerase (PARP). nih.gov this compound treatment also leads to a loss of mitochondrial membrane potential (ΔΨm) and the release of cytochrome c and Smac/DIABLO into the cytosol. nih.gov Furthermore, this compound modulates the expression levels of Bcl-2 family proteins. nih.gov

Studies have demonstrated that this compound-induced apoptosis involves the formation of the death-inducing signaling complex (DISC), leading to caspase-8 activation. nih.gov Caspase-8-stimulated tBid plays a crucial role in linking the death receptor-mediated extrinsic pathway with the mitochondria-mediated intrinsic pathway during this compound-induced apoptosis. nih.gov Knockdown of caspase-8 using siRNA inhibits the mitochondrial translocation of tBid, the activation of caspase-9 and caspase-3, and subsequent DNA fragmentation induced by this compound. nih.gov

Preclinical Efficacy in In Vitro and In Vivo Models

Evaluation of Antiproliferative Activity in Various Cancer Cell Lines

This compound has demonstrated potent apoptotic activity in human promyelocytic leukemia HL-60 cells in vitro. nih.gov Treatment with this compound induced classical features of apoptosis in these cells, such as DNA fragmentation, DNA ladder formation, and the externalization of annexin-V-targeted phosphatidylserine (B164497) residues. nih.gov While the provided search results specifically highlight HL-60 cells, the potential for antiproliferative activity in other cancer cell lines is an area of ongoing research for various compounds. mdpi.comphytopharmajournal.comnih.govmdpi.comnih.gov

Efficacy Assessment in Animal Models of Disease (e.g., Leukemia)

Research suggests that this compound may have a therapeutic role for leukemia due to its potent apoptotic activity observed in in vitro models of leukemia cells. nih.gov Preclinical evaluation of potential therapeutic agents for leukemia often involves the use of animal models, such as immunocompromised mice engrafted with human leukemia cells. nih.govnih.govhaematologica.orgmdpi.com These models are valuable for assessing the in vivo efficacy of compounds and understanding their effects within a more complex biological system. nih.govnih.govmdpi.com While the provided search results establish the in vitro activity of this compound in leukemia cells, specific detailed findings on in vivo efficacy assessments of this compound in animal models of leukemia were not extensively detailed in the immediate results. However, the context of evaluating anti-leukemic agents in animal models is well-established in preclinical research. nih.govnih.govhaematologica.orgmdpi.comhaematologica.org

Potential Broader Biological Spectrum (from plant extracts)

This compound is an alkaloid found in plants such as Haplophyllum tuberculatum. herbmedpharmacol.com Extracts from Haplophyllum tuberculatum have been reported to possess various pharmacological properties, including anti-cancer, antioxidant, antibacterial, and anti-HIV activities. herbmedpharmacol.com These broader activities are likely attributable to the presence of various bioactive molecules within the plant extracts, including alkaloids like this compound and haplophytin B, as well as essential oils. herbmedpharmacol.com

Acetylcholinesterase Inhibition Studies

Research into the biological activities of compounds derived from the Haplophyton genus has identified acetylcholinesterase (AChE) inhibition as a notable property, particularly associated with the alkaloid constituents, including this compound. Studies evaluating the potential of Haplophyton species as sources of AChE inhibitors have primarily focused on plant extracts and the collective activity of isolated alkaloids.

Investigations into the methanolic and crude alkaloid extracts of Haplophyton cimicidum leaves have demonstrated in vitro AChE inhibitory activity. Using Spodoptera frugiperda homogenates as the enzyme source, the crude alkaloid extract exhibited an IC50 value of 93 μg/mL, while the methanolic extract showed an IC50 of 159 μg/mL. researchgate.netnih.govtandfonline.com The crude alkaloid extract, containing a higher concentration and variety of compounds compared to the methanolic extract, displayed stronger inhibition, suggesting that alkaloids are likely responsible for the observed activity. researchgate.netnih.govtandfonline.com Further analysis of the components within these extracts is indicated to pinpoint the specific active alkaloid(s) and elucidate their mechanism of inhibition. researchgate.netnih.govtandfonline.com

Haplophytine (B1203588) (this compound) is among the known alkaloids isolated from Haplophyton species, including Haplophyton crooksii and Haplophyton cimicidum. researchgate.netacs.org Studies on the indole (B1671886) alkaloids isolated from Haplophyton crooksii have reported that all isolated alkaloids, including haplophytine, showed in vitro inhibition of acetylcholinesterase activity. acs.org While these studies confirm the presence and general activity of haplophytine within the active alkaloid fractions, detailed research findings, such as specific IC50 values solely for isolated this compound against a defined AChE source, are necessary for a complete understanding of its individual potency and molecular interactions with the enzyme.

Based on the available information, the AChE inhibitory activity has been demonstrated in Haplophyton extracts, with alkaloids strongly implicated as the active constituents. This compound is identified as one of these alkaloids exhibiting this inhibitory potential. Further detailed studies on isolated this compound are required to fully characterize its specific inhibitory profile and compare its activity to other known AChE inhibitors.

Summary of AChE Inhibition Data for Haplophyton Extracts

| Sample | Enzyme Source | IC50 (μg/mL) |

| H. cimicidum Crude Alkaloid Extract | Spodoptera frugiperda AChE | 93 |

| H. cimicidum Methanolic Extract | Spodoptera frugiperda AChE | 159 |

Note: Data presented is for crude extracts and reflects the combined activity of their constituents. Specific IC50 data for isolated this compound was not available in the consulted sources.

Analytical Chemistry Methodologies for Haplophytin a Research

Quantitative and Qualitative Analytical Techniques

Quantitative analysis focuses on determining the amount or concentration of a substance, while qualitative analysis aims to identify the nature or identity of components in a sample ncert.org.inlibretexts.org. For a complex natural product like haplophytin A, both approaches are vital. Qualitative methods are used during isolation and structural elucidation, often involving spectroscopic techniques researchgate.netnih.gov. Quantitative methods are necessary for determining the yield of this compound from its source or quantifying its presence in various matrices for research purposes. Chromatography coupled with spectroscopic or mass spectrometric detection is commonly employed for both quantitative and qualitative analysis of complex mixtures and isolated compounds appluslaboratories.comwikipedia.orgugm.ac.id.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, purification, identification, and quantification of compounds in a mixture appluslaboratories.comepa.gov. In the context of this compound research, HPLC is particularly valuable for assessing the purity of isolated samples and for quantifying the amount of this compound present. The separation in HPLC is achieved by differential partitioning of analytes between a stationary phase and a mobile phase pumped under high pressure chromatographyonline.com.

For purity determination, HPLC with a suitable detector (such as UV-Vis or Diode Array Detector - DAD) can identify and separate impurities from the target compound. Peak purity analysis, often using DAD, assesses the spectral homogeneity across a chromatographic peak to determine if it represents a single compound or co-eluting substances chromatographyonline.com. While the search results mention HPLC for the analysis of total alkaloids from Haplophyllum species and its validation for specificity and linearity researchgate.net, specific detailed HPLC parameters (column type, mobile phase composition, flow rate, detection wavelength) and purity data for this compound were not found in the provided snippets.

For quantification, HPLC relies on the principle that the area or height of a chromatographic peak is proportional to the concentration of the analyte. By comparing the peak area of this compound in a sample to a calibration curve prepared using standards of known concentrations, the amount of this compound can be determined libretexts.org. This is crucial for studies involving the isolation yield or concentration-dependent effects of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) combine the separation power of HPLC with the identification capabilities of mass spectrometry wikipedia.org. This hyphenated technique is exceptionally useful for the identification of unknown compounds, confirmation of the identity of target analytes, and trace analysis in complex matrices wikipedia.orgchromatographyonline.commeasurlabs.com.

LC-MS/MS is particularly powerful for identifying compounds by providing molecular weight information and characteristic fragmentation patterns wikipedia.orgmeasurlabs.com. This was likely employed in the structural elucidation of this compound researchgate.netnih.gov. The search results indicate that LC-MS/QTOF was used to identify numerous compounds in an extract containing haplophytin B, a related alkaloid researchgate.net. This highlights the utility of LC-MS techniques in the phytochemical investigation of plant extracts containing compounds like this compound.

For trace analysis, LC-MS/MS offers high sensitivity and selectivity, allowing for the detection and quantification of this compound even at very low concentrations in complex samples where other components might interfere measurlabs.com. The tandem mass spectrometry (MS/MS) provides enhanced specificity by selecting a parent ion and then fragmenting it, yielding a unique spectral fingerprint that helps differentiate the analyte from co-eluting interferences measurlabs.com. While LC-MS/MS is a suitable technique for the analysis of this compound, specific applications or detailed data for its trace analysis were not detailed in the provided search results.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components (if applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is another hyphenated technique that couples the separation capabilities of Gas Chromatography (GC) with Mass Spectrometry (MS) appluslaboratories.com. GC is typically used for the separation of volatile or semi-volatile compounds that can be vaporized without decomposition appluslaboratories.com.

While GC-MS is a powerful tool in analytical chemistry and is available in many laboratories appluslaboratories.comjcanalytical.co.uk, there is no specific mention in the provided search results of its application for the analysis of this compound. This suggests that this compound may not be sufficiently volatile or thermally stable for GC analysis, or that LC-based methods are preferred for its analysis. Therefore, GC-MS may not be a primary analytical technique for this compound research unless derivatization to a volatile form is employed, which was not indicated in the search results.

Method Development and Validation for Research Applications

Developing and validating analytical methods are critical steps to ensure that the data generated is accurate, reliable, and fit for its intended purpose labmanager.comparticle.dkemerypharma.comdemarcheiso17025.com. Method development involves selecting the appropriate analytical technique and optimizing parameters to achieve the desired separation, sensitivity, and specificity labmanager.comemerypharma.com. Method validation is the process of providing documented evidence that the method consistently produces results that meet predefined acceptance criteria particle.dkemerypharma.comibacon.com. Regulatory guidelines, such as those from the International Conference on Harmonisation (ICH), provide frameworks for method validation labmanager.comparticle.dkjcanalytical.co.uk.

Specificity, Accuracy, and Precision Studies

Several key performance parameters are evaluated during method validation to ensure the quality of the analytical data labmanager.comparticle.dkjcanalytical.co.ukemerypharma.comibacon.comimgroupofresearchers.com.

Specificity: Specificity is the ability of a method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components labmanager.comparticle.dkimgroupofresearchers.com. Ensuring specificity is crucial for the accurate quantification and identification of this compound in potentially complex extracts or samples imgroupofresearchers.com.

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value labmanager.comparticle.dkimgroupofresearchers.com. It is typically assessed by analyzing samples with known concentrations of the analyte (e.g., spiked placebo samples) and calculating the recovery of the added analyte researchgate.netmedicinescience.org.

Precision: Precision describes the degree of agreement among individual measurements when the method is applied repeatedly to multiple samplings of a homogeneous sample under normal operating conditions labmanager.comparticle.dkimgroupofresearchers.com. Precision can be evaluated at different levels, such as repeatability (within a short period using the same instrument and analyst) and intermediate precision (within the same laboratory but under varying conditions like different days, analysts, or equipment) jcanalytical.co.ukvub.be.

These validation parameters are fundamental for any quantitative analytical method used in this compound research to ensure the reliability of the results. While the importance of these parameters is highlighted in the search results concerning method validation in general labmanager.comparticle.dkibacon.comimgroupofresearchers.com, specific data on the specificity, accuracy, or precision obtained for the analysis of this compound were not available in the provided snippets.

Robustness and Ruggedness Assessment

Robustness and ruggedness are important aspects of method validation that assess the reliability of an analytical method when subjected to small variations in method parameters or environmental factors vub.beut.eechromatographyonline.comyoutube.com.

Robustness: Robustness refers to the capacity of a method to remain unaffected by small, deliberate variations in method parameters ut.eechromatographyonline.comyoutube.com. These parameters can include factors such as mobile phase composition, flow rate, column temperature, and detection wavelength ut.eechromatographyonline.com. Assessing robustness helps to identify parameters that require careful control and provides confidence in the method's reliability during normal usage chromatographyonline.com.

Ruggedness: Ruggedness, sometimes used interchangeably with robustness, refers to the degree of reproducibility of test results obtained under a variety of normal test conditions, which may include different laboratories, analysts, instruments, or days vub.beut.ee. It evaluates the method's susceptibility to variations in external factors ut.eechromatographyonline.com.

A properly designed robustness study is a critical component of method validation chromatographyonline.com. While the concepts of robustness and ruggedness are well-defined in the context of analytical method validation vub.beut.eechromatographyonline.comyoutube.com, specific data from robustness or ruggedness studies conducted for the analysis of this compound were not present in the provided search results.

Despite the absence of specific data for this compound in the search results, the general principles and techniques of analytical chemistry, particularly HPLC and LC-MS/MS, coupled with a rigorous method validation process encompassing specificity, accuracy, precision, robustness, and ruggedness, are essential for reliable research on this compound.

High-Throughput Screening Analytical Platforms for Analogues

High-throughput screening (HTS) is a powerful approach used in drug discovery and chemical biology to rapidly test large libraries of compounds for a specific biological or biochemical activity. sigmaaldrich.comncsu.edunih.gov For complex natural products like this compound, HTS can be employed to evaluate the activity of synthetic or semi-synthetic analogues, as well as to screen diverse compound collections for molecules that interact with the same biological targets or pathways.

Analytical platforms for HTS of analogues typically involve miniaturized assay formats, automated liquid handling systems, and sensitive detection methods. These platforms enable the simultaneous testing of thousands to millions of compounds against a particular target or phenotypic endpoint. sigmaaldrich.comncsu.edu The goal is to identify "hits" – compounds that show the desired activity – which can then be further investigated for structure-activity relationships (SAR) and potential development. researchgate.netresearchgate.netrsc.org

Research on analogues of natural products often involves synthesizing libraries of compounds with modifications to the core structure to explore how these changes affect activity. researchgate.netresearchgate.net HTS allows for the rapid assessment of these libraries. For instance, studies on spiroisoxazol-5-one tetrahydroquinoline derivatives, which share some structural features with parts of complex alkaloids, have utilized synthesis strategies that could potentially be adapted for creating this compound analogues for HTS. researchgate.net

While specific data tables from HTS campaigns focused exclusively on this compound analogues were not found, the application of HTS in related areas provides insight into the types of analytical platforms and research findings that would be relevant. For example, HTS campaigns have been conducted using cAMP measurement-based methods to identify agonists of G protein-coupled receptors (GPCRs) from libraries of synthetic and natural product-derived compounds. nih.gov Such approaches could be adapted to screen this compound analogues if a specific GPCR target is identified. Similarly, analytical approaches coupling ambient ionization sources with mass spectrometry have been developed for rapid characterization and HTS of synthetic opioid analogues, demonstrating the potential for high-sensitivity detection and rapid screening of complex small molecules. nih.gov

The identification of Pan-Assay Interference Compounds (PAINS) is a critical aspect of HTS, as these compounds can produce false positives by interfering with assay detection methods rather than through specific target interaction. ncsu.edu Robust HTS analytical platforms incorporate counter-screens and orthogonal assays to de-risk hits and identify such problematic compounds. ncsu.edu

Detailed research findings from HTS of analogues typically involve:

Identification of Hit Compounds: Pinpointing specific analogues that exhibit the desired activity above a predetermined threshold.

Dose-Response Studies: Determining the potency of hit compounds by testing them at various concentrations to calculate IC50 or EC50 values.

Selectivity Profiling: Evaluating the activity of hit compounds against a panel of related targets or cell lines to assess their specificity.

Structure-Activity Relationship (SAR) Analysis: Correlating structural variations among the tested analogues with their observed activity to understand which parts of the molecule are crucial for activity. researchgate.netrsc.org

Future Research Directions and Translational Perspectives

Exploration of Undiscovered Biological Activities and Therapeutic Potential (Pre-clinical)

Haplophytin A was first isolated from the plant Haplophyllum acutifolium. nih.gov While its sibling compound, haplophytine (B1203588), isolated from Haplophyton cimicidum, has a known history as an insecticidal alkaloid, the full spectrum of this compound's biological activity remains largely uncharted. acs.org Initial research has identified alkaloids from the same plant family with diverse bioactivities. For instance, Evoxine (also known as Haplophytin B) has demonstrated antimicrobial activity against bacteria such as Escherichia coli, Bacillus subtilis, and Staphylococcus aureus, and it also selectively inhibits CO2-induced immunosuppression. medchemexpress.com

The future of preclinical research on this compound should focus on systematic screening to uncover novel therapeutic applications. High-throughput screening (HTS) against a diverse array of biological targets, including cancer cell lines, pathogenic microbes, and key enzymes involved in inflammatory and neurological disorders, is a critical first step. Given the activities of related alkaloids, particular attention to its potential as an antimicrobial, anti-inflammatory, or immunomodulatory agent is warranted. Preclinical evaluation in animal models will be essential to validate any promising in vitro findings and to begin to understand its physiological effects.

Table 1: Known Biological Activities of Related Alkaloids

| Compound | Source Organism | Known/Potential Biological Activity |

|---|---|---|

| Haplophytine | Haplophyton cimicidum | Insecticidal acs.org |

| Evoxine (Haplophytin B) | Haplophyllum acutifolium | Antimicrobial, Immunosuppression Inhibition medchemexpress.com |

Advanced Mechanistic Elucidation using Omics Technologies (e.g., Proteomics, Metabolomics)

To understand how this compound exerts its biological effects at a molecular level, advanced "omics" technologies are indispensable. These approaches provide a global, unbiased view of cellular changes induced by the compound. nih.govmdpi.com

Proteomics: Mass spectrometry-based proteomics can identify the direct protein targets of this compound and map the downstream changes in protein expression and post-translational modifications. mdpi.comyoutube.com Techniques like thermal proteome profiling or chemical proteomics can pinpoint which proteins physically interact with the compound. nih.gov This is crucial for understanding its mechanism of action and potential off-target effects. youtube.comyoutube.com

Metabolomics: This technology analyzes the complete set of small-molecule metabolites within a cell or organism. mdpi.com By treating cells with this compound and analyzing the resulting metabolic shifts, researchers can identify the specific biochemical pathways that are perturbed. nih.gov This can reveal, for example, if the compound affects energy metabolism, lipid synthesis, or other critical cellular processes, offering clues to its therapeutic and toxicological profiles. mdpi.com

Integrating data from proteomics, metabolomics, and transcriptomics (the study of RNA) will provide a comprehensive, systems-level understanding of this compound's cellular impact, moving beyond a single-target-single-effect paradigm. nih.govteknoscienze.com

Computational Chemistry and In Silico Modeling for Target Identification and Drug Design

Computational chemistry and in silico modeling are powerful tools to accelerate the drug discovery process for natural products like this compound. mit.edueurofinsdiscovery.comnih.gov These methods can predict how the molecule might behave and interact with biological systems, guiding experimental work and reducing the need for extensive, resource-intensive screening. nih.gov

Target Identification: A key challenge in natural product research is identifying the specific molecular target. nih.govelifesciences.org In silico approaches like molecular docking can be used to screen this compound's structure against vast libraries of known protein structures. plos.org This can generate hypotheses about potential protein targets that can then be experimentally validated. This approach is fundamental to structure-guided drug design. biocryst.com

Drug Design and Optimization: Once a target is identified, computational models can be used to design new analogues of this compound with improved properties. nih.gov By simulating how changes to the molecule's structure affect its binding affinity and selectivity for the target protein, researchers can prioritize the synthesis of the most promising derivatives. plos.org Predictive modeling can also assess absorption, distribution, metabolism, and excretion (ADME) properties, helping to design compounds with better drug-like characteristics from the outset. nih.gov

Table 2: Application of Computational Approaches in this compound Research

| Computational Technique | Application | Potential Outcome |

|---|---|---|

| Molecular Docking | Virtual screening against protein libraries | Prediction of potential biological targets. plos.org |

| Molecular Dynamics | Simulating protein-ligand interactions over time | Understanding binding stability and mechanism. plos.org |

| QSAR Modeling | Relating chemical structure to biological activity | Guiding the design of more potent analogues. |

Optimization of this compound and Analogues as Preclinical Candidates

The native structure of a natural product, while biologically active, is often not optimal for therapeutic use. Medicinal chemistry efforts are required to optimize this compound and its analogues to create viable preclinical candidates. nih.gov This involves systematically modifying the chemical structure to improve potency, selectivity, and pharmacokinetic properties while minimizing toxicity.

The process of lead optimisation involves creating a library of structural analogues. By making targeted chemical modifications to different parts of the this compound scaffold, chemists can explore the structure-activity relationship (SAR). This reveals which parts of the molecule are essential for its biological activity and which can be altered to enhance its properties. For example, modifications could be designed to increase solubility, improve metabolic stability, or reduce binding to off-target proteins that could cause side effects. youtube.com This iterative cycle of design, synthesis, and biological testing is crucial for transforming a promising natural product "hit" into a developable "lead" compound. nih.gov

Sustainable Sourcing and Production Strategies (e.g., Plant Cell Culture, Biosynthetic Approaches)

A major hurdle for the development of plant-derived natural products is ensuring a reliable and sustainable supply. Over-harvesting of the source plant, Haplophyllum acutifolium, could endanger the species and lead to an inconsistent supply of the compound. Therefore, alternative production strategies are essential.

Plant Cell Culture: This technology involves growing plant cells in controlled laboratory conditions, essentially creating cellular "factories." ebsco.comwikipedia.org By establishing cell suspension cultures of H. acutifolium, it may be possible to produce this compound in large-scale bioreactors, independent of geographical location, climate, or season. openagrar.deresearchgate.net This method offers a consistent, sustainable, and scalable source of the compound.

Biosynthetic Approaches: Understanding and engineering the biosynthetic pathway of this compound is a long-term but highly promising strategy. wikipedia.org This involves identifying the specific genes and enzymes the plant uses to construct the molecule from simpler precursors. mdpi.commdpi.comfrontiersin.org Once these are known, the entire pathway could potentially be transferred to a microbial host, such as yeast or E. coli, for fermentation-based production. This approach, known as synthetic biology, can enable large-scale, cost-effective, and environmentally friendly production of complex natural products.

Developing sustainable sourcing policies and investing in these biotechnological production platforms will be critical for the long-term viability of this compound as a potential therapeutic agent. shell.comjulienchupin.comnouryon.com

Q & A

Q. How can this compound’s ecological role in its native plant species inform drug discovery?

- Methodological Answer : Conduct ecological transcriptomics to identify biosynthetic gene clusters (BGCs) linked to this compound production. Correlate with plant defense mechanisms against herbivores or pathogens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.